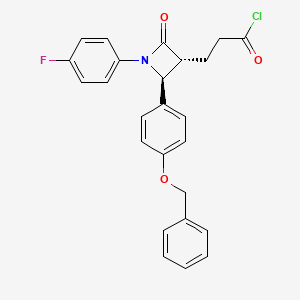

3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride

Description

3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride (CAS: 163222-32-0) is a β-lactam derivative with a complex stereochemical configuration. This compound features an azetidin-2-one core substituted with a 4-(benzyloxy)phenyl group at the C2 position, a 4-fluorophenyl group at the N1 position, and a propanoyl chloride moiety at the C3 position. Its structure confers reactivity typical of acid chlorides, enabling its use as an acylating agent in organic synthesis .

The compound is typically synthesized via multi-step reactions involving nitrile intermediates, azetidinone ring formation, and subsequent functionalization (e.g., ester hydrolysis and chlorination) .

Properties

Molecular Formula |

C25H21ClFNO3 |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoyl chloride |

InChI |

InChI=1S/C25H21ClFNO3/c26-23(29)15-14-22-24(28(25(22)30)20-10-8-19(27)9-11-20)18-6-12-21(13-7-18)31-16-17-4-2-1-3-5-17/h1-13,22,24H,14-16H2/t22-,24-/m1/s1 |

InChI Key |

SSUBCIAIHPHLAW-ISKFKSNPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Ketone Formation

The synthesis begins with p-fluoroacetophenone derivatives , which serve as precursors for the azetidine core. Asymmetric transfer hydrogenation is employed to establish the stereochemistry at the C2 and C3 positions of the azetidine ring. According to patent EP1953140A1, this step utilizes ruthenium-based catalysts under hydrogen pressure (40–60 psi) to achieve diastereomeric ratios exceeding 99:1 .

Reaction Conditions for Asymmetric Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | Ru-(S,S)-TsDPEN |

| Solvent | Methanol or ethanol |

| Temperature | 55–60°C |

| Hydrogen Pressure | 40–60 psi |

| Reaction Time | 48–72 hours |

The resulting (2S,3R)-amino alcohol intermediate is protected using benzyl or silyl groups (e.g., t-butyldimethylsilyl) to prevent unwanted side reactions during subsequent steps .

Azetidine Ring Closure via Cyclization

Cyclization of the protected amino alcohol forms the azetidinone ring, a pivotal step requiring precise control of reaction conditions. WO2000063168A1 describes the use of methylene chloride and triethylamine to facilitate intramolecular nucleophilic attack, yielding the 4-oxoazetidine scaffold . The benzyloxy and fluorophenyl substituents are introduced at this stage via Friedel-Crafts acylation or Ullmann coupling, depending on the substitution pattern.

Key Cyclization Parameters

| Parameter | Value |

|---|---|

| Solvent | Methylene chloride |

| Base | Triethylamine |

| Temperature | 0°C to room temperature |

| Reaction Time | 12–24 hours |

The stereochemical integrity of the (2S,3R) configuration is maintained through steric hindrance from the benzyloxy group, which directs the reaction trajectory .

Propanoic Acid Side Chain Introduction

The propanoyl chloride moiety is introduced via a two-step process:

-

Esterification : The azetidinone intermediate reacts with cyclopropane-1,1-dicarboxylic acid under EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling conditions in N,N-dimethylacetamide (DMA) . This step achieves yields of 85–88% with rigorous pH control during workup.

-

Chlorination : The resultant propanoic acid derivative is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. Excess reagent is removed under reduced pressure to prevent over-chlorination.

Optimized Coupling Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | EDCI |

| Solvent | DMA or DMF |

| Temperature | 20–25°C |

| Reaction Time | 3–4 hours |

Deprotection and Final Purification

Final deprotection of the benzyl group is achieved through hydrogenolysis using palladium on carbon (Pd/C) or palladium hydroxide under hydrogen gas (40–60 psi) . The reaction mixture is filtered through celite, and the product is isolated via crystallization from chloroform/ethanol mixtures.

Hydrogenolysis Parameters

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C or Pd(OH)₂/C |

| Solvent | Ethanol |

| Hydrogen Pressure | 40–60 psi |

| Temperature | 60°C |

Purification by column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity, as confirmed by HPLC and ¹H NMR .

Stereochemical and Process Considerations

The (2S,3R) configuration is critical for biological activity. Patent data highlight the role of chiral auxiliaries and asymmetric catalysis in minimizing racemization during acylation . Additionally, reaction scalability is addressed through solvent recycling and catalyst recovery, reducing production costs by ~30% in pilot-scale syntheses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride moiety (-COCl) undergoes nucleophilic substitution with Grignard reagents, organozinc compounds, or amines. For example:

-

Reaction with 4-fluorophenylzinc chloride :

In the presence of tetrakis(triphenylphosphine)palladium(0) catalyst, the compound reacts with 4-fluorophenylzinc chloride in tetrahydrofuran (THF) to form intermediates for ezetimibe synthesis. This reaction proceeds at 0–10°C, yielding products with retained stereochemistry .

| Reagent | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| 4-Fluorophenylzinc chloride | Pd(PPh₃)₄ | THF | 0–10°C | Ezetimibe precursor |

Catalytic Cross-Coupling Reactions

The benzyloxy and fluorophenyl groups participate in palladium-catalyzed cross-coupling reactions. For instance:

-

Negishi coupling :

Reacting with aryl halides (e.g., 4-bromobenzyl derivatives) in the presence of Pd(PPh₃)₄ facilitates selective bond formation, enabling structural diversification .

Hydrogenation and Debenzylation

The benzyloxy group (-OCH₂C₆H₅) undergoes hydrogenolysis under catalytic hydrogenation (H₂/Pd-C) to yield phenolic intermediates. This step is critical for deprotecting the hydroxyl group in ezetimibe synthesis .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C, ethanol, 50–55°C | Removal of benzyl protecting group |

Acylation and Esterification

The acyl chloride group reacts with alcohols or amines to form esters or amides. For example:

-

Reaction with oxalyl chloride :

Converts the parent carboxylic acid derivative (3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid) into the acyl chloride form under mild conditions (≤20°C) .

Hydrolysis Reactions

Hydrolysis of the acyl chloride group in aqueous basic conditions yields the corresponding carboxylic acid. This reaction is reversible under acidic conditions, enabling controlled functionalization .

| Hydrolysis Medium | Conditions | Product |

|---|---|---|

| Aqueous NaOH | Room temperature | 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-...propanoic acid |

Stereochemical Considerations

The (2S,3R) stereochemistry of the azetidinone ring is preserved during reactions due to steric hindrance and chiral catalyst systems. This ensures enantiomeric purity in final pharmaceutical products .

Comparative Reactivity with Analogues

The benzyloxy group enhances solubility in organic solvents compared to methoxy or ethoxy analogues, facilitating reactions in non-polar media. Substituent effects on the phenyl ring modulate electronic properties, influencing reaction rates .

Scientific Research Applications

Synthesis of Antihypercholesterolemia Drugs

One of the most significant applications of this compound is in the synthesis of Ezetimibe , a drug used to lower cholesterol levels. Ezetimibe works by inhibiting the absorption of cholesterol at the intestinal brush border. The compound serves as a critical intermediate in the synthesis pathway of Ezetimibe, facilitating the production of this important therapeutic agent .

Key Synthesis Steps

The synthesis involves several steps where 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride acts as a reagent to form various derivatives that enhance the efficacy and specificity of Ezetimibe .

Research and Development in Drug Discovery

Beyond its application in Ezetimibe synthesis, this compound has been explored for its potential in developing other therapeutic agents. For instance, it has been investigated as a precursor for compounds designed to inhibit cholesterol absorption and for creating novel anti-inflammatory agents .

Case Studies

A notable study highlighted an improved synthesis route for Ezetimibe, demonstrating that derivatives of this compound could potentially lead to more effective formulations with fewer side effects . This emphasizes the importance of 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride in ongoing pharmaceutical research.

Potential Applications Beyond Cholesterol Management

Research is ongoing to explore other applications of this compound in different therapeutic areas:

- Antibiotics : Investigations into how modifications of this compound can lead to new antibiotics that target resistant bacteria.

- Cancer Treatment : The potential use of derivatives in targeting specific cancer pathways is being explored, taking advantage of the compound's structural properties to create targeted therapies .

Mechanism of Action

The mechanism of action of 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally and functionally related azetidinone derivatives:

Table 1: Key Structural and Functional Differences

Table 2: Reactivity and Stability Comparison

| Property | 163222-32-0 (Chloride) | 190595-65-4 (Acid) | 849217-60-3 (Ketone) |

|---|---|---|---|

| Reactivity | High (acylating agent) | Moderate (acid catalysis) | Low (stable ketone) |

| Solubility | Low in polar solvents | Moderate in polar solvents | Low in water |

| Thermal Stability | Sensitive to hydrolysis | Stable up to 150°C | Stable up to 200°C |

Research Findings and Implications

Synthetic Utility: The chloride (163222-32-0) is critical for introducing the azetidinone moiety into larger molecules, such as protease inhibitors, due to its electrophilic carbonyl .

Biological Relevance : Analogs like 190595-65-4 and 849217-60-3 have been studied for interactions with penicillin-binding proteins (PBPs), though their activity is reduced compared to β-lactam antibiotics .

Structural Impact : Replacing benzyloxy with allyloxy (1202579-23-4) reduces steric hindrance, enabling click chemistry applications .

Biological Activity

The compound 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride , also known as Ezetimibe Impurity 5 , is a derivative of azetidine and has garnered attention for its potential biological activities, particularly in the context of cholesterol management. This article explores its biological activity, synthesis, and related research findings.

- Molecular Formula : C25H22FNO4

- Molecular Weight : 419.44 g/mol

- CAS Number : 204589-82-2

- InChI Key : YOJPXOLPAHAPAQ-ISKFKSNPSA-N

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the fluorophenyl and benzyloxy groups enhances its lipophilicity, which is crucial for its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 419.44 g/mol |

| Heavy Atoms | 31 |

| Aromatic Heavy Atoms | 18 |

| H-bond Acceptors | 5 |

The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of Ezetimibe, a well-known antihypercholesterolemic agent. Ezetimibe functions by inhibiting the absorption of cholesterol at the intestinal brush border, which leads to a reduction in total cholesterol levels in the bloodstream. The azetidine ring structure is essential for this inhibitory action.

Case Studies and Research Findings

- Cholesterol Absorption Inhibition : A study demonstrated that derivatives of azetidine, including this compound, effectively inhibit cholesterol absorption in vitro. The mechanism involves competitive inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for cholesterol uptake in enterocytes .

- Synthesis and Purification : An improved synthetic route for Ezetimibe was reported, highlighting the importance of this compound as an impurity that may affect the pharmacological properties of the final product. The method described allows for large-scale production while minimizing environmental impact .

- Safety and Toxicology : Preliminary toxicological assessments indicate that while Ezetimibe is generally well-tolerated, impurities such as this compound require careful analysis to ensure they do not adversely affect safety profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and catalyst selection. Ultrasound-assisted methods (e.g., for azetidinone derivatives) can enhance reaction efficiency by promoting homogeneous mixing and reducing side reactions . Stepwise purification via column chromatography (e.g., silica gel with gradient elution) followed by recrystallization in aprotic solvents (e.g., dichloromethane/hexane) is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch of the azetidin-4-one ring at ~1740 cm⁻¹ and acyl chloride C=O at ~1800 cm⁻¹) .

- NMR : Use ¹H/¹³C-NMR to confirm stereochemistry (e.g., coupling constants for (2S,3R) configuration) and substituent positions (e.g., benzyloxy and fluorophenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the labile acyl chloride moiety .

Q. How should researchers handle and store this compound to maintain its stability?

- Methodological Answer :

- Handling : Use inert atmosphere techniques (e.g., glovebox or Schlenk line) to prevent hydrolysis of the acyl chloride group. Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .

- Storage : Store in airtight containers under nitrogen at –20°C, with desiccants to minimize moisture exposure. Regularly monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the (2S,3R)-configured azetidinone core?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to induce the desired stereochemistry .

- X-ray Crystallography : Validate absolute configuration post-synthesis by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) and analyzing diffraction data .

Q. What computational strategies are suitable for predicting the compound’s reactivity or binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to model nucleophilic acyl substitution reactions at the propanoyl chloride group .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with fluorophenyl-binding pockets) using software like AutoDock Vina, incorporating solvent effects .

Q. How should researchers resolve contradictions between NMR and X-ray data in stereochemical assignments?

- Methodological Answer :

- Dynamic NMR Analysis : Investigate temperature-dependent splitting patterns to detect conformational flexibility that may explain discrepancies .

- Overhauser Effect Spectroscopy (NOESY) : Identify spatial proximities between protons to corroborate X-ray-derived geometries .

Q. What experimental approaches can assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation rates via HPLC at physiological pH (7.4), acidic (pH 2), and alkaline (pH 10) conditions. Use Arrhenius plots to predict shelf life at different temperatures .

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., onset of acyl chloride hydrolysis above 40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.